4-hydroxy-2-(trifluoromethyl)benzoic Acid

Physicochemical property Ionization state Formulation pH prediction

4-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1) is a trifunctional aromatic building block bearing carboxylic acid, phenolic hydroxyl, and trifluoromethyl substituents on a benzene ring. With a molecular weight of 206.12 g/mol, it serves as a versatile intermediate in pharmaceutical synthesis, liquid crystal materials, and engineering plastics.

Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol
CAS No. 320-32-1
Cat. No. B1585983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-(trifluoromethyl)benzoic Acid
CAS320-32-1
Molecular FormulaC8H5F3O3
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H5F3O3/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3,12H,(H,13,14)
InChIKeyCSQAVQLFCBRQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Hydroxy-2-(trifluoromethyl)benzoic Acid (CAS 320-32-1): A Differentiated Fluorinated Building Block


4-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1) is a trifunctional aromatic building block bearing carboxylic acid, phenolic hydroxyl, and trifluoromethyl substituents on a benzene ring [1]. With a molecular weight of 206.12 g/mol, it serves as a versatile intermediate in pharmaceutical synthesis, liquid crystal materials, and engineering plastics [2]. Its unique substitution pattern—a hydroxyl group para to the carboxyl and a trifluoromethyl group ortho to the carboxyl—creates a distinctive electronic and steric profile that differentiates it from simpler analogs such as 4-hydroxybenzoic acid and 2-(trifluoromethyl)benzoic acid .

Why 4-Hydroxy-2-(trifluoromethyl)benzoic Acid Cannot Be Casually Substituted with In-Class Analogs


Although 4-hydroxybenzoic acid and 2-(trifluoromethyl)benzoic acid are structurally related, simple substitution fails because the target compound combines both functional groups in a specific regiochemical arrangement that yields intermediate physicochemical properties not achievable by either comparator alone [1]. The ortho-CF₃ group adjacent to the carboxyl significantly lowers pKa relative to 4-hydroxybenzoic acid, while the para-OH group partially offsets the electron-withdrawing effect, producing a pKa value (~3.60) that is distinct from both the more acidic 2-(trifluoromethyl)benzoic acid (pKa ~3.20) and the less acidic 4-hydroxybenzoic acid (pKa 4.54) [2]. This precise acidic character, combined with the unique steric hindrance imposed by the ortho-CF₃ on the carboxyl group, directly impacts reactivity, metabolic conjugation fate, and material properties in downstream applications [3].

Quantitative Differentiation Evidence for 4-Hydroxy-2-(trifluoromethyl)benzoic Acid Against Closest Analogs


Carboxylic Acid pKa: Intermediate Acidity Achieved by Competing Electronic Effects

The pKa of 4-hydroxy-2-(trifluoromethyl)benzoic acid is 3.60, which lies between that of 2-(trifluoromethyl)benzoic acid (pKa 3.20) and 4-hydroxybenzoic acid (pKa 4.54). This intermediate acidity arises from the electron-withdrawing effect of the ortho-CF₃ group partially counterbalanced by the electron-donating para-OH group, yielding a 0.94 pKa unit difference from 4-hydroxybenzoic acid and a 0.40 unit difference from 2-(trifluoromethyl)benzoic acid [1].

Physicochemical property Ionization state Formulation pH prediction

Lipophilicity (LogP): Balanced Partitioning Driven by Opposing Substituent Effects

The XLogP3-AA of 4-hydroxy-2-(trifluoromethyl)benzoic acid is 2.0, which is 0.42 log units higher than 4-hydroxybenzoic acid (logP 1.58) due to the lipophilic CF₃ group, yet 0.40 log units lower than 2-(trifluoromethyl)benzoic acid (logP 2.40) due to the hydrophilic OH group [1][2][3].

Lipophilicity ADME Membrane permeability

Melting Point: Significantly Lower than 4-Hydroxybenzoic Acid, Enabling Different Processing Windows

The melting point of 4-hydroxy-2-(trifluoromethyl)benzoic acid is 159–161°C, which is approximately 54°C lower than 4-hydroxybenzoic acid (214.5°C) and approximately 49°C higher than 2-(trifluoromethyl)benzoic acid (110–112°C) [1].

Thermal property Solid-state processing Crystallinity

Metabolic Conjugation Fate: Predicted Glucuronidation Preference Driven by ortho-CF₃ Substitution

In a systematic rat metabolism study of substituted benzoic acids, 2-trifluoromethylbenzoic acid (compound 7) predominantly formed ester glucuronides, while benzoic acid and 4-substituted analogs without ortho electron-withdrawing groups primarily formed glycine conjugates [1]. By structural analogy within this congeneric series, 4-hydroxy-2-(trifluoromethyl)benzoic acid, which bears the ortho-CF₃ group characteristic of the glucuronidation-favoring cluster, is predicted to also preferentially undergo glucuronidation, distinguishing it from 4-hydroxybenzoic acid which would be expected to favor glycine conjugation.

Drug metabolism Phase II conjugation Glucuronidation vs glycine conjugation

Steric Hindrance at Carboxyl Group: ortho-CF₃ Inhibits Free Rotation, Enabling Spontaneous Polarization in Liquid Crystals

The patent literature explicitly states that when a bulky substituent such as CF₃ is present at the ortho position relative to the carboxyl group, free rotation of the C=O group is inhibited due to steric hindrance, providing a structure suitable for spontaneous polarization in liquid crystal applications [1]. This ortho-CF₃ effect is unique to this substitution pattern and is not present in 4-hydroxybenzoic acid (no ortho substituent) or 2-(trifluoromethyl)benzoic acid (lacks the para-OH needed for mesogenic core extension).

Liquid crystal Spontaneous polarization Ferroelectric materials Steric hindrance

Engineering Plastic Modification: Comonomer Function to Lower Melting Temperature and Improve Processability

The patent discloses that polyesters derived from this compound exhibit excellent performance as engineering plastics but suffer from high melting temperature and poor processability; using 4-hydroxy-2-(trifluoromethyl)benzoic acid as a comonomer modifies the polyester into random or block copolymers, thereby improving processability by disrupting chain regularity [1].

Polyester modification Processability Copolymer Engineering plastics

Optimal Procurement Scenarios for 4-Hydroxy-2-(trifluoromethyl)benzoic Acid Based on Quantitative Differentiation


Pharmaceutical Intermediate Requiring Precisely Tuned pKa for Oral Bioavailability Optimization

When developing oral drug candidates where the carboxylic acid pKa critically determines ionization state at intestinal pH, 4-hydroxy-2-(trifluoromethyl)benzoic acid (pKa 3.60) provides a 0.94-unit advantage over 4-hydroxybenzoic acid (pKa 4.54), resulting in approximately 70% vs. 10% ionization at pH 5.5 [1]. Its balanced logP of 2.0 further ensures permeability compliance with Lipinski's Rule of Five, making it the preferred intermediate for scaffolds requiring both adequate solubility and membrane transit [2].

Ferroelectric Liquid Crystal Precursor Requiring ortho-CF₃-Induced Spontaneous Polarization

For the synthesis of smectic C* ferroelectric liquid crystals, the ortho-CF₃ group adjacent to the carboxyl creates steric hindrance that inhibits free C=O rotation, a structural prerequisite for spontaneous polarization [1]. The para-OH group simultaneously provides a covalent attachment point for mesogenic core extension. No alternative single building block—including 4-hydroxybenzoic acid or 2-(trifluoromethyl)benzoic acid—offers both functional elements in the required regiochemistry.

Engineering Plastics Comonomer for Processability Improvement

In polyester engineering plastics where high melting temperature limits processability, 4-hydroxy-2-(trifluoromethyl)benzoic acid serves as a chain-disrupting comonomer that lowers copolymer melting temperature [1]. Its bifunctional nature (carboxylic acid + phenolic hydroxyl) enables incorporation into polyester backbones via condensation polymerization, while the bulky CF₃ group reduces crystallinity, a dual functionality absent in simpler benzoic acid derivatives.

Metabolic Probe for Phase II Conjugation Pathway Studies

Based on systematic structure-metabolism studies of substituted benzoic acids, the ortho-CF₃ group in 4-hydroxy-2-(trifluoromethyl)benzoic acid predicts preferential glucuronidation over glycine conjugation [1]. This makes it a valuable probe substrate for investigating UDP-glucuronosyltransferase (UGT) isoform activity and for differentiating Phase II metabolic routes in drug metabolism screening panels.

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